

# Technical Monograph: N-Butyl-2-Chloronicotinamide

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## Compound of Interest

Compound Name:	<i>N-BUTYL-2-CHLORONICOTINAMIDE</i>
CAS No.:	56149-32-7
Cat. No.:	B1335012

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## Strategic Intermediate for S<sub>N</sub>Ar-Driven Heterocyclic Synthesis

### Part 1: Executive Technical Summary

**N-butyl-2-chloronicotinamide** is a functionalized pyridine derivative characterized by an electron-deficient 2-chloro substituent adjacent to a 3-carboxamide moiety. This specific substitution pattern activates the chlorine atom toward Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar), making the compound a versatile scaffold for synthesizing fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) and 2-amino-nicotinamide derivatives (isosteres of fenamates and NSAIDs).

Unlike simple acid chlorides, this amide intermediate offers a stable yet reactive "handle" (the 2-Cl position) while the N-butyl chain provides lipophilicity often required for membrane permeability in agrochemical formulations or specific receptor binding in medicinal chemistry.

### Part 2: Chemical Identity & Properties

Property	Specification
Chemical Name	N-butyl-2-chloropyridine-3-carboxamide
CAS Number	56149-32-7
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClN <sub>2</sub> O
Molecular Weight	212.68 g/mol
Appearance	White to off-white crystalline solid
Melting Point	98–102 °C (Typical range for pure amide)
Solubility	Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]
Reactivity Class	Electrophilic Aromatic (Activated); Acylating Agent (Potential)

## Part 3: Synthesis Protocol (Step-by-Step)

The synthesis of **N-butyl-2-chloronicotinamide** is most reliably achieved via the Acid Chloride Method. This pathway minimizes side reactions compared to direct coupling agents (EDC/NHS) which can be sterically hindered by the 2-chloro substituent.

### Reaction Scheme

- Activation: 2-Chloronicotinic acid  
  
2-Chloronicotinoyl chloride (using Thionyl Chloride).
- Amidation: 2-Chloronicotinoyl chloride + n-Butylamine  
  
**N-butyl-2-chloronicotinamide.**

### Detailed Methodology

#### Stage 1: Acid Chloride Formation

- Reagents: 2-Chloronicotinic acid (1.0 eq), Thionyl Chloride (SOCl<sub>2</sub>, 3.0 eq), DMF (Cat. 0.1 eq).

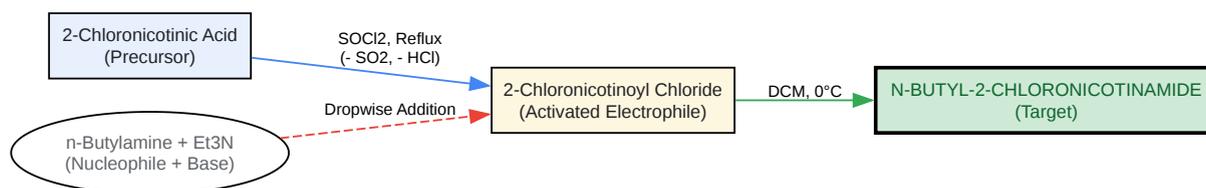
- Solvent: Toluene or neat  $\text{SOCl}_2$ .
- Protocol:
  - Charge 2-chloronicotinic acid into a reactor under inert atmosphere ( ).
  - Add toluene (if used) and catalytic DMF.
  - Slowly add  $\text{SOCl}_2$  to control gas evolution ( $\text{HCl}/\text{SO}_2$ ).
  - Heat to reflux (75–80 °C) for 2–3 hours until gas evolution ceases.
  - Critical Step: Evaporate excess  $\text{SOCl}_2$  under reduced pressure. Co-evaporate with toluene twice to remove trace acid chloride, which can darken the final product.

## Stage 2: Nucleophilic Acyl Substitution (Amidation)

- Reagents: Crude 2-Chloronicotinoyl chloride (from Stage 1), n-Butylamine (1.1 eq), Triethylamine ( $\text{Et}_3\text{N}$ , 1.5 eq).
- Solvent: Dichloromethane (DCM) or THF (Anhydrous).
- Protocol:
  - Dissolve the crude acid chloride in anhydrous DCM (10 mL/g) and cool to 0 °C.
  - Prepare a solution of n-butylamine and  $\text{Et}_3\text{N}$  in DCM.
  - Addition: Add the amine solution dropwise to the acid chloride. Note: The reaction is highly exothermic. Maintain internal temperature < 10 °C to prevent hydrolysis or bis-acylation.
  - Allow to warm to Room Temperature (RT) and stir for 2 hours.
  - Quench: Wash with 1N HCl (to remove unreacted amine), followed by saturated  $\text{NaHCO}_3$  (to remove unreacted acid) and brine.

- Isolation: Dry organic layer over  $\text{MgSO}_4$ , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

## Process Visualization



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Figure 1: Two-step synthesis pathway via acid chloride activation.

## Part 4: Reactivity & Downstream Applications

The core value of **N-butyl-2-chloronicotinamide** lies in the 2-Chloro position.[2] The nitrogen atom in the pyridine ring withdraws electron density, making the C2 position highly susceptible to nucleophilic attack.

### Key Reaction: $\text{S}_{\text{N}}\text{Ar}$ (Nucleophilic Aromatic Substitution)

The 2-chloro group can be displaced by amines, thiols, or alkoxides. This is the primary route to 2-amino-nicotinamide derivatives, a scaffold found in potent anti-inflammatory drugs (e.g., Clonixin, Flunixin) and herbicides (e.g., Nicosulfuron precursors).

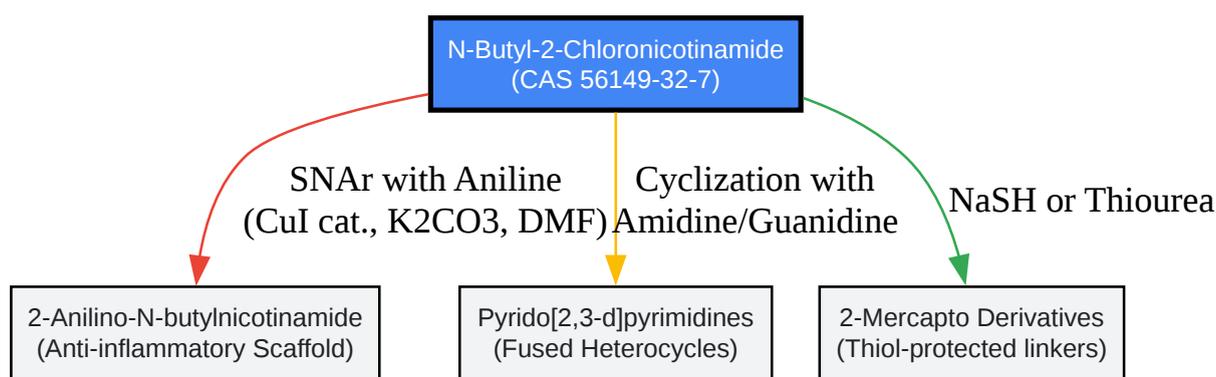
Mechanism:

- Nucleophilic Attack: An incoming nucleophile (e.g., Aniline) attacks C2.
- Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate.
- Elimination: Loss of the Chloride ion ( ) restores aromaticity.

## Application Logic

- Pharmaceuticals: Synthesis of N-butyl-2-(phenylamino)nicotinamide analogs. The N-butyl group acts as a lipophilic anchor, potentially improving oral bioavailability compared to the free acid.
- Agrochemicals: The N-butyl amide is often more stable to environmental hydrolysis than the ester, providing longer residual activity in field applications.

## Reactivity Diagram



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Figure 2: Divergent synthesis pathways utilizing the reactive 2-chloro "handle".

## Part 5: Analytical Characterization

To validate the synthesis of CAS 56149-32-7, the following spectral signatures must be confirmed:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):
  - Pyridine Ring: Three distinct aromatic protons. Look for a doublet of doublets (dd) around 8.4 ppm (H6), a dd around 7.8 ppm (H4), and a dd around 7.3 ppm (H5).

- Amide NH: Broad singlet around 6.5–7.5 ppm (exchangeable with D<sub>2</sub>O).
- N-Butyl Chain:
  - Triplet ( ~3.4 ppm, 2H, ).
  - Multiplet ( ~1.6 ppm, 2H, ).
  - Multiplet ( ~1.4 ppm, 2H, ).
  - Triplet ( ~0.9 ppm, 3H, ).
- Mass Spectrometry (ESI+):
  - [M+H]<sup>+</sup>: 213.08 (<sup>35</sup>Cl) and 215.08 (<sup>37</sup>Cl) in a 3:1 ratio, confirming the presence of a single chlorine atom.

## Part 6: References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24851586, 2-Chloronicotinamide. Retrieved from [\[Link\]](#)

- Clark, J. (2015). The Mechanism of the Reaction Between Acyl Chlorides and Amines. Chemistry LibreTexts. Retrieved from [[Link](#)]

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## Sources

- 1. 6-氯烟酰胺 98% | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. 2-Chloronicotiny chloride | 49609-84-9 [[chemicalbook.com](https://www.chemicalbook.com)]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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